![molecular formula C19H18ClN3O3S2 B2370654 N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine CAS No. 478080-93-2](/img/structure/B2370654.png)
N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Scientific Research Applications
Energy Catalysis
Overview: Energy catalysis involves the use of catalysts to enhance energy conversion processes. Our compound exhibits intriguing properties that make it relevant in this field.
Applications:Photocatalysis: The compound can act as a photocatalyst, facilitating energy transfer during light-driven reactions. Researchers explore its potential for water splitting, CO₂ reduction, and organic synthesis under visible light irradiation .
Fuel Cells: As a catalyst, this compound may enhance fuel cell performance by promoting oxygen reduction reactions (ORR) or hydrogen oxidation reactions (HOR). Its unique structure could lead to improved electrocatalytic activity .
Biological Science
Overview: Understanding biological processes at the molecular level is crucial for drug development, disease treatment, and diagnostics. Our compound’s properties intersect with biological research.
Applications:Drug Discovery: Researchers investigate its interactions with biological macromolecules (e.g., proteins, nucleic acids) to identify potential drug targets. Computational studies and in vitro assays explore binding affinity and selectivity .
Anticancer Agents: The compound’s sulfonamide and pyrimidine moieties suggest potential anticancer activity. Studies focus on its effects on cell viability, apoptosis, and cell cycle regulation .
Enzyme Inhibition: By targeting specific enzymes, this compound could modulate biochemical pathways. Researchers explore its inhibitory effects on enzymes involved in diseases like Alzheimer’s or cancer .
Materials Science
Overview: Materials science investigates novel materials for diverse applications. Our compound’s structure and properties make it relevant in this field.
Applications:Organic Semiconductors: Researchers study its electronic properties for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells .
Sensors: The compound’s interactions with analytes (e.g., gases, ions) could lead to sensitive and selective sensors. Applications include environmental monitoring and medical diagnostics .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given that similar compounds have shown a range of activities including antiviral properties . Further studies could also focus on optimizing its synthesis and exploring its reactivity and mechanism of action.
properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-4-(3-methoxyphenyl)sulfanyl-N,N-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-23(2)19-21-12-17(28(24,25)16-9-7-13(20)8-10-16)18(22-19)27-15-6-4-5-14(11-15)26-3/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVZNYZGOVEHIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)SC2=CC=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine |
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